

Chemical structure and properties of Glucobrassicinapin

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Compound of Interest

Compound Name: *Glucobrassicinapin*

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Glucobrassicinapin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicinapin, a prominent glucosinolate found in Brassicaceae vegetables, is a molecule of significant interest in the scientific community. Upon enzymatic hydrolysis, it yields 4-pentenyl isothiocyanate, a compound with demonstrated anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Glucobrassicinapin**. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Glucobrassicinapin is an alkenyl glucosinolate characterized by a β -D-thioglucose group, a sulfonated oxime moiety, and a 4-pentenyl side chain.^[1] Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate.^[1]

Table 1: Chemical Identifiers of **Glucobrassicinapin**

Identifier	Value
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate[1]
Synonyms	4-Pentenyl glucosinolate, GBN[1]
Molecular Formula	C12H21NO9S2[1]
CAS Number	19041-10-2[1]
Canonical SMILES	<chem>C=CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O">C@@HO[1]</chem>
InChI	InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1[1]
InChIKey	XMJFVIGTHMOGNZ-AHMUMSBHSA-N[1]

Physicochemical Properties

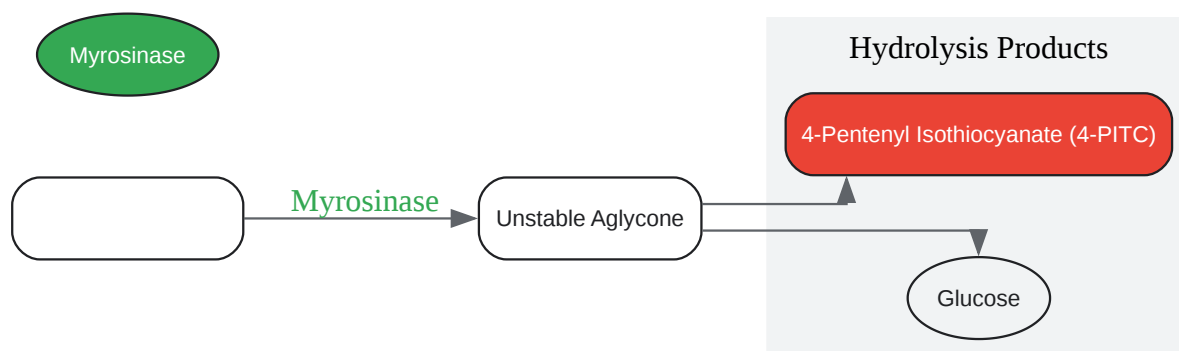
The physicochemical properties of **Glucobrassicinapin** are crucial for understanding its stability, solubility, and behavior in biological systems.

Table 2: Physicochemical Properties of **Glucobrassicinapin**

Property	Value
Molecular Weight	387.4 g/mol [1]
Exact Mass	387.06577359 Da[1]
Monoisotopic Mass	387.06577359 Da[1]
XLogP3	-0.4
Hydrogen Bond Donor Count	5[1]
Hydrogen Bond Acceptor Count	11[1]
Rotatable Bond Count	9
Topological Polar Surface Area	200 Å²[1]
Heavy Atom Count	24
Water Solubility (estimated)	4.726e+005 mg/L @ 25 °C

Biological Activity and Mechanism of Action

Intact **Glucobrassicinapin** is biologically inert. Its bioactivity is realized upon its hydrolysis by the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant cells. Upon tissue damage, such as during food preparation or mastication, myrosinase comes into contact with **Glucobrassicinapin**, catalyzing the cleavage of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then rearranges to form 4-pentenyl isothiocyanate (4-PITC). This isothiocyanate is the primary bioactive compound responsible for the observed health benefits.



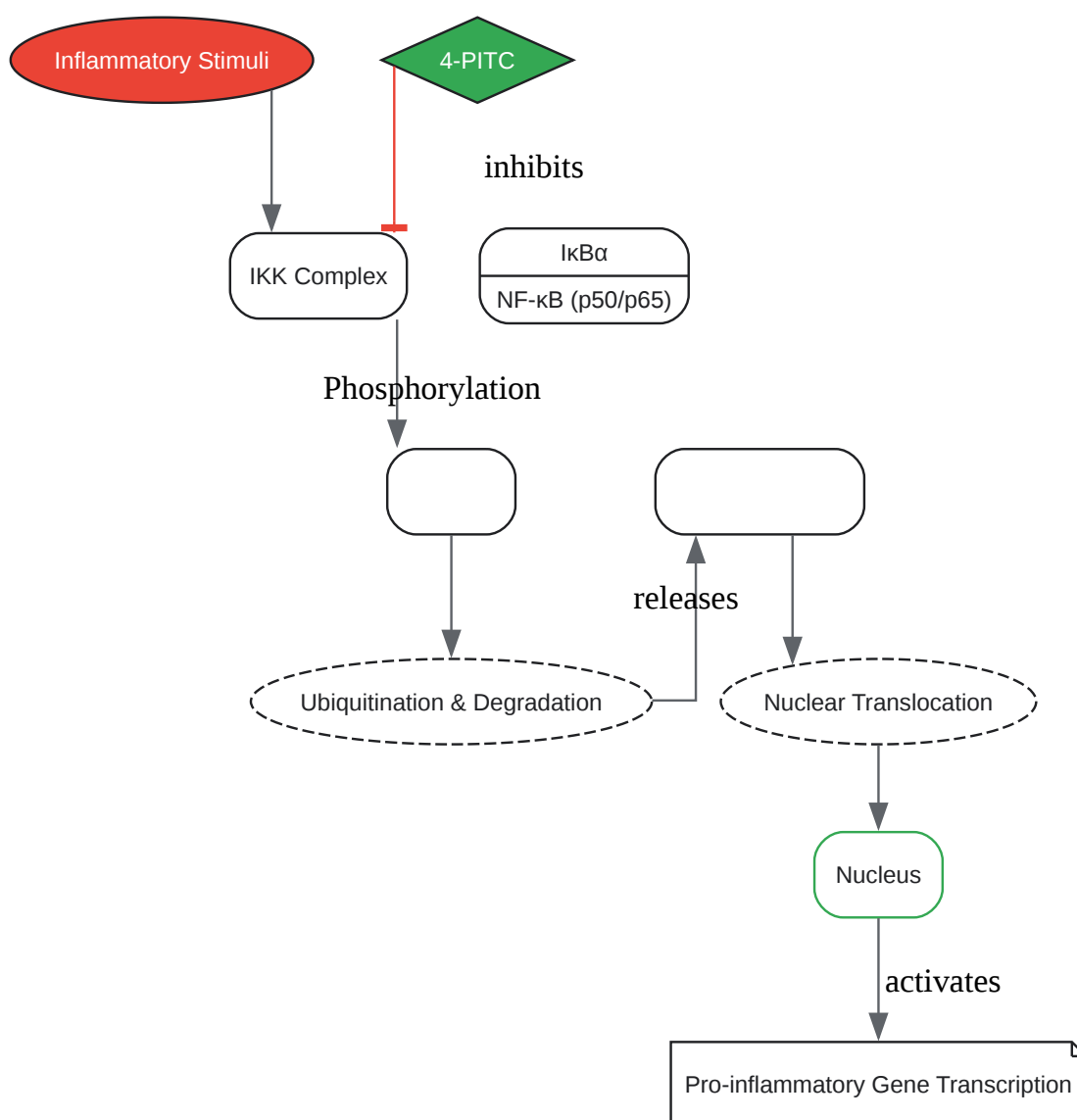
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Figure 1: Enzymatic hydrolysis of **Glucobrassicinapin**.

The biological effects of 4-PITC are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory Activity

4-PITC has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the IKK complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows the p50/p65 heterodimer of NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates, including 4-PITC, can inhibit the IKK complex, thereby preventing I κ B α degradation and blocking NF- κ B nuclear translocation.^{[2][3][4]}



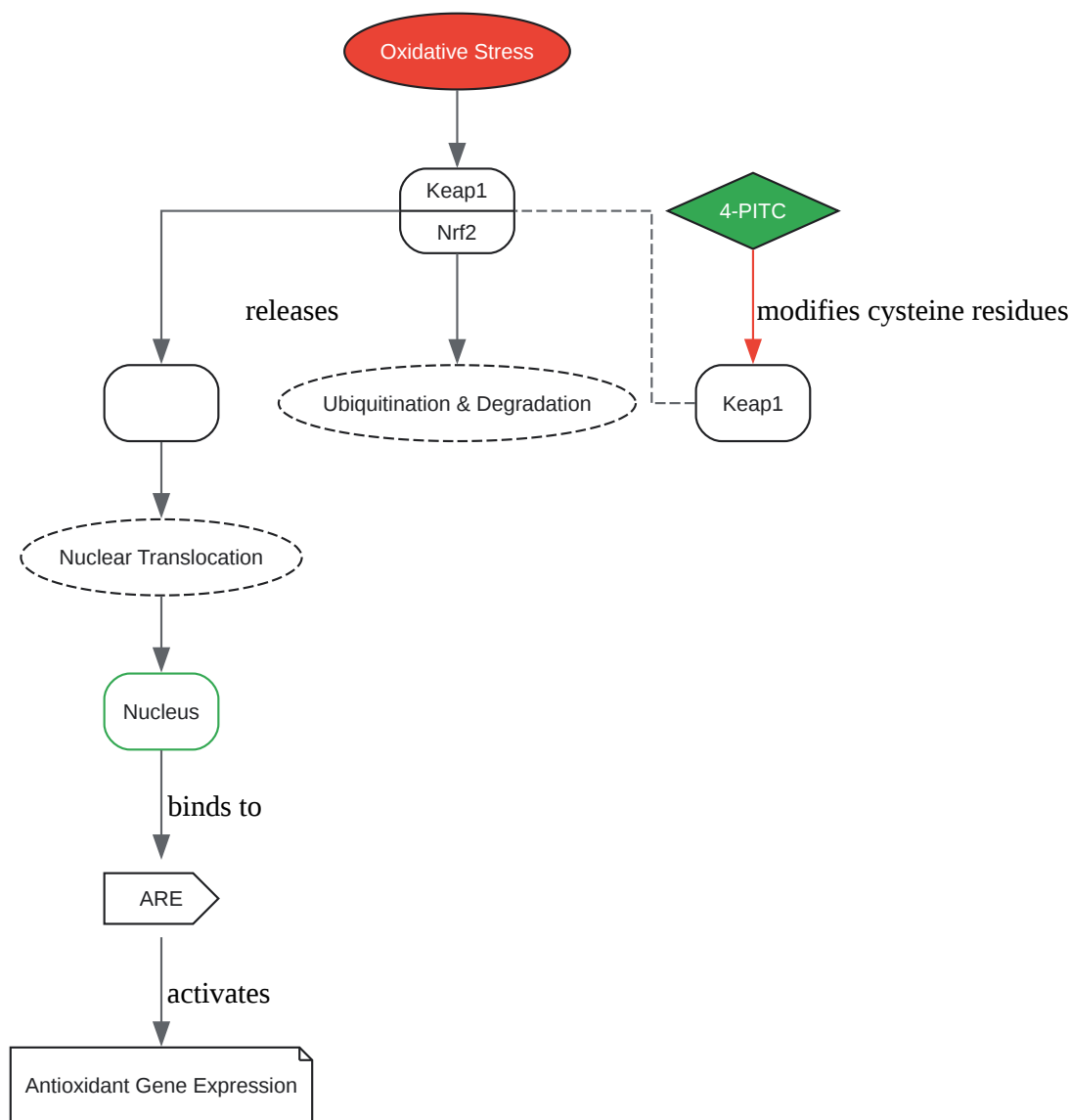
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Figure 2: Inhibition of the NF-κB signaling pathway by 4-PITC.

Antioxidant Activity

The antioxidant effects of 4-PITC are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in

the promoter regions of various antioxidant and phase II detoxification enzyme genes, inducing their expression.[5][6][7]



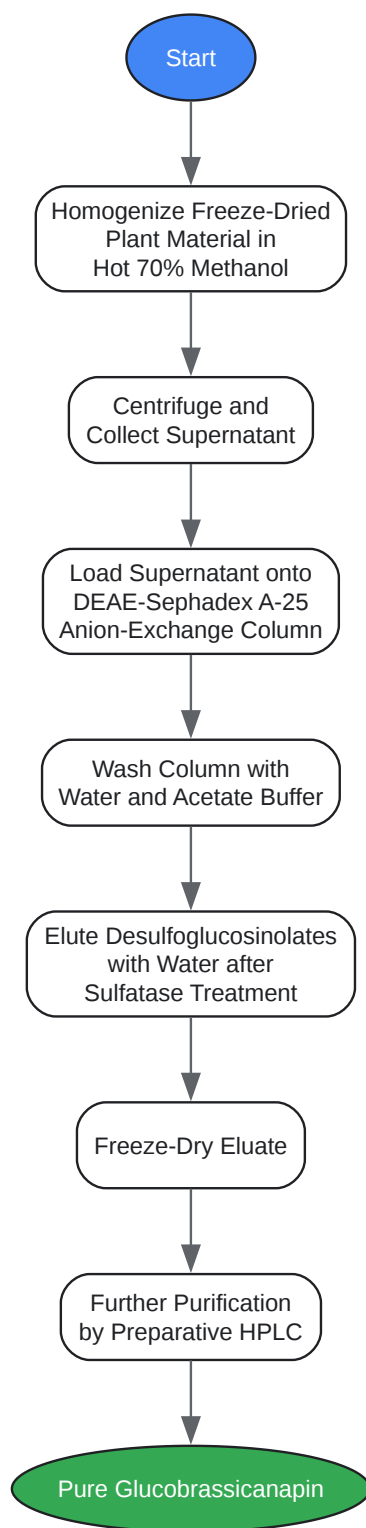
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Figure 3: Activation of the Nrf2 signaling pathway by 4-PITC.

Experimental Protocols

Extraction and Purification of Glucobrassicinapin

This protocol outlines a general procedure for the extraction and purification of **Glucobrassicinapin** from Brassica species.



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Figure 4: Workflow for **Glucobrassicinapin** extraction and purification.

Methodology:

- **Extraction:** Freeze-dried and powdered plant material is extracted with boiling 70% methanol to inactivate myrosinase and efficiently extract glucosinolates.[8] The mixture is then centrifuged, and the supernatant containing the glucosinolates is collected.[9]
- **Anion-Exchange Chromatography:** The crude extract is loaded onto a DEAE-Sephadex A-25 anion-exchange column.[10] The column is washed with water and a sodium acetate buffer to remove impurities.[8]
- **Desulfation and Elution:** The glucosinolates are desulfated on-column using a purified sulfatase solution. The resulting desulfoglucosinolates are then eluted with water.[8]
- **Preparative HPLC:** The collected eluate is freeze-dried and the residue is redissolved in water for further purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is typically used with a water/acetonitrile gradient.
- **Characterization:** The purity and identity of the isolated **Glucobrassicinapin** are confirmed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][12]

Quantitative Analysis by LC-MS

A sensitive and accurate method for the quantification of **Glucobrassicinapin** in plant extracts involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Typical LC-MS Parameters for **Glucobrassicinapin** Analysis

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Reversed-phase C18 or C30 column (e.g., 2.1 x 50 mm, 3 μ m)[9][13]
Mobile Phase	A: Water with 0.1% formic acid or ammonium formate; B: Acetonitrile with 0.1% formic acid[13]
Gradient	A linear gradient from low to high organic phase (acetonitrile)
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 10 μ L
MS System	Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode	Negative Electrospray Ionization (ESI-)[1]
MRM Transitions	Specific precursor-to-product ion transitions for Glucobrassicinapin are used for quantification in multiple reaction monitoring (MRM) mode.

Conclusion

Glucobrassicinapin stands out as a glucosinolate with significant potential for further research and development. Its hydrolysis product, 4-pentenyl isothiocyanate, demonstrates promising anti-inflammatory and antioxidant activities through the modulation of the NF- κ B and Nrf2 signaling pathways, respectively. The experimental protocols detailed in this guide provide a solid foundation for the isolation, characterization, and quantification of this important natural product. A deeper understanding of its biological mechanisms and the development of optimized extraction and delivery methods will be crucial for harnessing the full therapeutic potential of **Glucobrassicinapin** for human health.

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